N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide
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Description
N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide is a useful research compound. Its molecular formula is C19H26N4O2 and its molecular weight is 342.443. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Catalysis
Research has demonstrated the utility of similar compounds in facilitating organic synthesis. For instance, dimethylamino-containing compounds have been employed as effective ligands in copper-catalyzed coupling reactions, enhancing the synthesis efficiency of internal alkynes from (hetero)aryl halides and 1-alkynes (Chen et al., 2023). This showcases their role in creating more diverse chemical structures with potential applications in pharmaceuticals and materials science.
Material Science Applications
In material science, compounds with dimethylamino groups have been involved in the development of novel fluorescent probes. These probes, characterized by an aggregation-enhanced emission feature, are significant for real-time monitoring of low carbon dioxide levels, indicating their potential in environmental monitoring and biological applications (Wang et al., 2015).
Pharmacological Research
Although direct pharmacological applications of the exact chemical compound were not identified, related research indicates the potential of dimethylamino derivatives in drug development. For example, compounds within this chemical family have demonstrated amnesia-reversal activity, suggesting their utility in addressing cognitive disorders (Butler et al., 1984). Additionally, the cytotoxic activity of certain carboxamide derivatives has been explored for their potential in cancer therapy, underscoring the broad pharmacological relevance of this chemical class (Deady et al., 2003).
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-N'-(3,4-dimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-13-8-9-15(11-14(13)2)21-19(25)18(24)20-12-17(22(3)4)16-7-6-10-23(16)5/h6-11,17H,12H2,1-5H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHNFJPDAJBJSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CN2C)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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